molecular formula C10H12BrIO2 B8168596 4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene

4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene

Cat. No.: B8168596
M. Wt: 371.01 g/mol
InChI Key: CHQKIVCRTGERPH-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H12BrIO2. It is a halogenated benzene derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with a 3-methoxypropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a suitable benzene precursor, followed by the introduction of the 3-methoxypropoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

    Oxidation and Reduction Reactions: The methoxypropoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogen-free derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the electron-donating effect of the methoxypropoxy group. These effects modulate the compound’s behavior in various reactions, such as nucleophilic substitution and cross-coupling.

Comparison with Similar Compounds

    4-Bromo-1-iodobenzene: Lacks the methoxypropoxy group, making it less versatile in certain synthetic applications.

    2-Bromo-4-iodo-1-methoxybenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 4-Bromo-2-iodo-1-(3-methoxypropoxy)benzene is unique due to the presence of both bromine and iodine atoms, along with the methoxypropoxy group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-iodo-1-(3-methoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQKIVCRTGERPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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